molecular formula C26H30N6O4 B14556059 N-Acetyl-L-phenylalanyl-D-phenylalanyl-L-histidinamide CAS No. 62088-05-5

N-Acetyl-L-phenylalanyl-D-phenylalanyl-L-histidinamide

Cat. No.: B14556059
CAS No.: 62088-05-5
M. Wt: 490.6 g/mol
InChI Key: KUOUOZMXADTZNG-RJGXRXQPSA-N
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Description

N-Acetyl-L-phenylalanyl-D-phenylalanyl-L-histidinamide is a synthetic peptide compound It is composed of three amino acids: N-acetyl-L-phenylalanine, D-phenylalanine, and L-histidine

Properties

CAS No.

62088-05-5

Molecular Formula

C26H30N6O4

Molecular Weight

490.6 g/mol

IUPAC Name

(2S)-2-acetamido-N-[(2R)-1-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-3-phenylpropanamide

InChI

InChI=1S/C26H30N6O4/c1-17(33)30-22(12-18-8-4-2-5-9-18)25(35)32-23(13-19-10-6-3-7-11-19)26(36)31-21(24(27)34)14-20-15-28-16-29-20/h2-11,15-16,21-23H,12-14H2,1H3,(H2,27,34)(H,28,29)(H,30,33)(H,31,36)(H,32,35)/t21-,22-,23+/m0/s1

InChI Key

KUOUOZMXADTZNG-RJGXRXQPSA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CN=CN3)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-phenylalanyl-D-phenylalanyl-L-histidinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, N-acetyl-L-phenylalanine, is attached to the resin.

    Deprotection and coupling: The protecting group is removed, and the next amino acid, D-phenylalanine, is coupled to the growing chain using coupling reagents such as HBTU or DIC.

    Repetition: The deprotection and coupling steps are repeated for the addition of L-histidine.

    Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-phenylalanyl-D-phenylalanyl-L-histidinamide can undergo various chemical reactions, including:

    Oxidation: The histidine residue can be oxidized under specific conditions.

    Reduction: Reduction reactions can target the peptide bonds or specific amino acid residues.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue can lead to the formation of oxo-histidine derivatives.

Scientific Research Applications

N-Acetyl-L-phenylalanyl-D-phenylalanyl-L-histidinamide has several scientific research applications:

    Chemistry: Used as a model compound in peptide synthesis studies.

    Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.

    Medicine: Explored for its therapeutic potential in treating diseases related to peptide dysfunction.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Acetyl-L-phenylalanyl-D-phenylalanyl-L-histidinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-L-phenylalanine: A simpler analog used in peptide synthesis.

    D-Phenylalanine: An enantiomer of L-phenylalanine with different biological properties.

    L-Histidine: An essential amino acid involved in various metabolic processes.

Uniqueness

N-Acetyl-L-phenylalanyl-D-phenylalanyl-L-histidinamide is unique due to its specific sequence and combination of amino acids, which confer distinct properties and potential applications. Its ability to interact with specific molecular targets makes it valuable in research and therapeutic contexts.

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